Regioisomerism: N-1 vs. C-3 Substitution
2-(5-Bromo-1H-indol-1-yl)ethanol differs from its regioisomer, 2-(5-Bromo-1H-indol-3-yl)ethanol (CAS 32774-29-1), by the position of the ethanol side chain. In the target compound, the ethanol group is attached to the N-1 nitrogen atom, whereas in the 3-isomer, it is attached to the C-3 carbon atom . This structural variation results in distinct physicochemical properties. The target compound is typically isolated as a yellow gel with a reported synthetic yield of 51.66% , while the 3-isomer is a solid with a melting point of 83-87 °C . This difference in physical state impacts handling, formulation, and purification strategies.
| Evidence Dimension | Physical State and Melting Point |
|---|---|
| Target Compound Data | Yellow gel; melting point not applicable (N/A) |
| Comparator Or Baseline | 2-(5-Bromo-1H-indol-3-yl)ethanol (CAS 32774-29-1): Solid; melting point 83-87 °C |
| Quantified Difference | Target compound is a gel/liquid at room temperature; comparator is a solid with a defined melting point range. |
| Conditions | As reported in vendor specifications and synthetic procedures. |
Why This Matters
Physical state dictates handling, formulation, and purification methods, impacting experimental reproducibility and downstream application feasibility.
